N-[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzamides were prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines . Another study reported the synthesis of a series of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation . A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Scientific Research Applications
Antioxidant Properties
Research has shown that thiazole derivatives, including those related to the compound , possess potent in vitro antioxidant properties. These compounds were synthesized and screened, revealing that some exhibited significant antioxidant activity, suggesting their potential utility in addressing oxidative stress-related disorders (Jaishree et al., 2012).
Antimicrobial Activity
A study on benzothiazole pyrimidine derivatives revealed that these compounds, including structurally similar ones, showed excellent in vitro antibacterial and antifungal activities against a range of pathogens. This highlights their potential as leads for the development of new antimicrobial agents (Maddila et al., 2016).
Antidepressant and Nootropic Agents
Azetidinones derived from isonocotinyl hydrazone have been synthesized and evaluated for their antidepressant and nootropic activities. Compounds with specific substitutions exhibited the highest activity in tests, suggesting the relevance of the azetidinone skeleton in central nervous system (CNS) therapeutics (Thomas et al., 2016).
Kinase Inhibition
Novel compounds, including N-aryl derivatives of benzofuro and benzothieno pyrimidinamines, were synthesized and found to inhibit CLK1 and DYRK1A kinases. These findings support their potential for the development of pharmacological inhibitors targeting these kinases, which are implicated in various diseases (Loidreau et al., 2013).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of various novel compounds, including azetidinones and pyrazoline derivatives, have been extensively studied. These efforts not only expand the chemical space of these heterocyclic compounds but also explore their potential biological activities and applications in medicinal chemistry (Bhati & Kumar, 2008).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the formation of intermediates and radicals that can interact with various biological targets .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often associated with compounds of similar structure . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
Compounds with similar structures have been associated with increased binding affinity to certain receptors .
Action Environment
It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, often associated with compounds of similar structure, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-22-13-5-4-10(16)7-12(13)15(21)20-8-11(9-20)18-14-3-2-6-17-19-14/h2-7,11H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMACNGGJGJRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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